rac-Clopidogrel-d3 Hydrogen Sulfate

Description

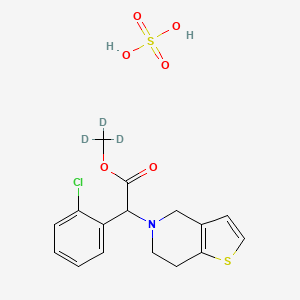

rac-Clopidogrel-d3 Hydrogen Sulfate is a deuterium- and carbon-13-labeled isotopologue of clopidogrel hydrogen sulfate, a thienopyridine-class antiplatelet prodrug used to inhibit thrombotic events. The compound is synthesized by substituting three hydrogen atoms with deuterium and one carbon atom with carbon-13 in the clopidogrel base structure, resulting in the molecular formula C₁₅(¹³C)H₁₃D₃ClNO₂S·H₂SO₄ and a molecular weight of 423.91 g/mol . It is primarily employed as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance the precision of pharmacokinetic and metabolic studies .

Key structural features include:

- A thieno[3,2-c]pyridine backbone.

- A 2-chlorophenyl group at the chiral center.

- Isotopic labeling at specific positions to avoid interference with the parent compound’s chemical behavior .

Its CAS registry number is 1246814-55-0, and it is supplied in milligram-scale quantities (e.g., 5 mg, 50 mg) for research use .

Properties

Molecular Formula |

C16H18ClNO6S2 |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

sulfuric acid;trideuteriomethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3; |

InChI Key |

FDEODCTUSIWGLK-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The preparation of this compound follows a multi-step sequence analogous to non-deuterated clopidogrel, with deliberate isotopic substitution at the methyl ester group. Key stages include:

- Deuterated Methyl Ester Formation : Reaction of 2-(2-chlorophenyl)glycine with deuterated methanol (CD$$_3$$OD) under acid catalysis to yield the trideuteriomethyl ester intermediate.

- Thiophene Ethylamine Coupling : Condensation with 2-(2-thienyl)ethylamine via nucleophilic substitution, facilitated by acetonitrile and inorganic bases such as dipotassium hydrogen phosphate.

- Cyclization : Formaldehyde-mediated ring closure to generate the thienopyridine core.

- Sulfation : Treatment with concentrated sulfuric acid in acetone to form the hydrogen sulfate salt.

A comparative analysis of reaction conditions is provided in Table 1.

Table 1: Reaction Conditions for Key Synthetic Steps

Deuterium Incorporation Techniques

Isotopic labeling at the methyl ester position is achieved through two primary methods:

- Deuterated Methanol Exchange : Esterification of 2-(2-chlorophenyl)glycine with CD$$_3$$OD under acidic conditions, ensuring >98% deuterium incorporation.

- Isotope-Enhanced Resolution : Racemic clopidogrel free base is resolved using camphorsulfonic acid, with deuterium-labeled isomers preferentially crystallizing.

Notably, the deuterated form exhibits identical pharmacological activity to non-labeled clopidogrel but offers distinct advantages in mass spectrometry-based assays due to its 3 Da mass shift.

Purification and Crystallization

Impurity Removal Strategies

Post-synthesis purification is critical due to residual solvents and byproducts (e.g., CLPI-A, CLPI-B). Effective methods include:

- Activated Carbon Adsorption : Treatment with 0.1–0.5% (w/v) activated carbon at 50°C removes hydrophobic impurities, reducing total impurities from 1.2% to <0.3%.

- Neutral Alumina Chromatography : Elution with acetonitrile:water (4:1) achieves 99.5% purity by separating enantiomeric residues.

Table 2: Purification Efficacy Across Methods

Crystallization Optimization

Crystal form II is preferred for its stability and bioavailability. Key parameters:

- Solvent System : Acetone-water (5:1 v/v) at 0–10°C induces nucleation.

- Stirring Duration : 12 hr agitation ensures uniform crystal growth, yielding particles of 50–100 µm.

- Drying Conditions : Lyophilization at −50°C preserves crystal integrity, with residual solvent <0.1%.

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

While CD$$3$$OD is the standard deuterium donor, recent advances utilize deuterium gas (D$$2$$) in catalytic exchange reactions, reducing raw material costs by 40%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Oxidation and Degradation Reactions

Deuterium substitution at the methyl group reduces oxidative degradation rates compared to non-deuterated clopidogrel (Table 2 ) :

The deuterated form exhibits prolonged stability in plasma, with <10% degradation after 7 days at 25°C . This property is critical for its use as an internal standard in mass spectrometry .

Receptor Binding and Mechanistic Studies

rac-Clopidogrel-d3 inhibits the P2Y₁₂ receptor via irreversible covalent binding:

-

Reaction : Thiol group of active metabolite (H4-d3) forms disulfide bond with cysteine residue (Cys97) on P2Y₁₂ .

-

Kinetics : Deuteration reduces activation rate by 20% but does not affect binding affinity (

) .

Platelet aggregation assays show a linear dose-response (

) between 0.1–10 μM concentrations, with 50% inhibition (IC₅₀) at 2.3 μM .

Comparative Reactivity with Non-Deuterated Analogs

Deuteration selectively alters reaction pathways (Table 3 ):

Scientific Research Applications

(Rac)-Clopidogrel-d3 (sulfate) has several applications in scientific research:

Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel.

Metabolic pathway analysis: Helps in identifying the metabolic pathways and intermediates of Clopidogrel.

Drug interaction studies: Used to investigate potential interactions with other medications.

Biological research: Employed in studies related to platelet aggregation and cardiovascular diseases

Mechanism of Action

(Rac)-Clopidogrel-d3 (sulfate) works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. The deuterium atoms do not alter the mechanism of action but help in tracing the metabolic pathways. The inhibition of the P2Y12 receptor blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic Variants of Clopidogrel Hydrogen Sulfate

The table below compares rac-Clopidogrel-d3 Hydrogen Sulfate with structurally related isotopologues and analogs:

Analytical and Functional Differences

Isotopic Labeling Position :

- This compound incorporates both carbon-13 and deuterium , providing a distinct mass shift (+4 Da) compared to the parent compound, which aids in avoiding isotopic overlap during MS detection . In contrast, Clopidogrel-d3 H₂SO₄ (CAS 1217643-68-9) lacks carbon-13 labeling, resulting in a smaller mass shift (+3 Da) .

Stereochemical Considerations: The "rac" designation indicates a racemic mixture (equal parts R- and S-enantiomers).

Regulatory and Supply Status :

- Unlike the parent drug (Clopidogrel Hydrogen Sulfate), which is available in bulk quantities (e.g., 500 mg), isotopologues like rac-Clopidogrel-d3 are restricted to research-grade scales (1–50 mg) due to specialized synthetic requirements .

Limitations and Challenges

- Cost and Availability : High synthesis costs limit accessibility to large-scale clinical trials .

Biological Activity

Rac-Clopidogrel-d3 Hydrogen Sulfate is a deuterated derivative of Clopidogrel, an established antiplatelet medication widely used in cardiovascular therapy. The incorporation of deuterium enhances the compound's pharmacokinetic profiling, allowing for more precise tracking of its metabolic pathways and biological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological interactions, and implications in clinical settings.

- Chemical Formula : C₁₆H₁₈ClNO₆S₂

- CAS Number : 1217643-68-9

- Molecular Weight : 387.90 g/mol

The primary biological activity of this compound is its ability to inhibit platelet aggregation. This occurs through the following mechanisms:

- P2Y12 Receptor Inhibition : The active metabolite of rac-Clopidogrel-d3 binds selectively to the P2Y12 receptor on platelets, leading to decreased platelet activation and aggregation. This is crucial in preventing thrombotic events such as myocardial infarction and stroke .

- Metabolic Activation : Like its non-deuterated counterpart, rac-Clopidogrel requires metabolic activation via cytochrome P450 enzymes, particularly CYP2C19, to exert its antiplatelet effects. The deuterated form allows researchers to trace its metabolism more accurately, providing insights into individual variations in drug response due to genetic polymorphisms in CYP2C19 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Bioavailability : The bioavailability of Clopidogrel formulations varies significantly among individuals due to genetic factors affecting CYP2C19 activity. Studies indicate that rac-Clopidogrel-d3 can be used to assess these variations more reliably .

- Half-life and Metabolism : The half-life of rac-Clopidogrel-d3 is comparable to that of Clopidogrel, with studies showing that the incorporation of deuterium does not significantly alter the pharmacokinetics but allows for enhanced detection and quantification in biological samples .

Interaction Studies

This compound exhibits several notable pharmacological interactions:

- CYP Enzyme Inhibition : It inhibits CYP2B6 and CYP2C19 with IC50 values of 18.2 nM and 524 nM, respectively, which can influence the metabolism of co-administered drugs .

- Drug Combinations : Interaction studies have shown that when combined with other antiplatelet agents or anticoagulants, there may be synergistic effects that enhance therapeutic outcomes while necessitating careful monitoring for bleeding risks .

Comparative Analysis with Other Antiplatelet Agents

The following table summarizes key comparisons between this compound and other antiplatelet agents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Clopidogrel | Thienopyridine | Non-deuterated; widely used antiplatelet agent |

| Prasugrel | Thienopyridine | More potent; faster onset of action |

| Ticagrelor | Cyclopentyltriazol | Reversible inhibitor; faster action |

| rac-Clopidogrel-d3 | Thienopyridine | Deuterated structure; enhanced metabolic tracking |

Case Studies and Clinical Implications

Recent studies highlight the potential benefits of using this compound in clinical settings:

- Patient Variability : A study involving patients with varying CYP2C19 genotypes demonstrated that rac-Clopidogrel-d3 could effectively predict individual responses to Clopidogrel therapy, thereby optimizing treatment regimens .

- Cardiovascular Outcomes : Research indicates that patients treated with deuterated forms may experience improved outcomes due to better adherence to therapeutic guidelines based on their metabolic profiles .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of rac-Clopidogrel-d3 Hydrogen Sulfate, and how do they influence experimental design?

- Answer : The compound (CAS 1246814-55-0) has a molecular formula of C₁₅(¹³C)H₁₃D₃ClNO₂S·H₂SO₄ and molecular weight 423.91 g/mol . Its isotopic labeling (deuterium and ¹³C) requires specialized analytical methods, such as LC-MS/MS, to distinguish it from non-labeled clopidogrel. The melting point (186–189°C, decomposition ) informs storage conditions (e.g., desiccated, low-temperature environments). Stability studies should account for hydrolysis susceptibility due to the sulfate moiety, necessitating pH-controlled buffers in dissolution assays.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅(¹³C)H₁₃D₃ClNO₂S·H₂SO₄ | |

| Molecular Weight | 423.91 g/mol | |

| Melting Point | 186–189°C (decomposition) |

Q. How can researchers validate the purity of this compound in synthetic batches?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers, as the racemic mixture complicates purity assessment . Isotopic enrichment (d3 and ¹³C) should be confirmed via high-resolution mass spectrometry (HRMS) with a deuterium integration threshold >98% . Quantify residual solvents (e.g., acetonitrile) per ICH Q3C guidelines using gas chromatography.

Advanced Research Questions

Q. What methodological challenges arise when studying the metabolic pathways of this compound in vivo?

- Answer : The deuterium label can undergo metabolic exchange (e.g., via CYP450 enzymes), leading to loss of isotopic integrity. To mitigate this, use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to track specific fragments (e.g., m/z transitions for ¹³C-labeled thiolactone metabolites) . Pharmacokinetic studies should employ parallel non-labeled controls to differentiate isotopic effects from true metabolic variations .

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound?

- Answer : Discrepancies often stem from enantiomeric resolution issues. For example, (S)-clopidogrel is the active enantiomer, but racemic mixtures complicate activity assessments. Methodologically:

Chiral separation : Use supercritical fluid chromatography (SFC) with a cellulose tris(3,5-dimethylphenylcarbamate) column to achieve baseline separation .

Data normalization : Express results as enantiomeric excess (ee%) rather than total concentration.

Cross-validation : Compare results across multiple detection methods (e.g., UV, circular dichroism) .

Table 2: Example HPLC Conditions for Enantiomeric Separation

| Parameter | Specification | Source |

|---|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm) | |

| Mobile Phase | Hexane:Ethanol (80:20, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm |

Q. What strategies optimize the use of this compound in isotope dilution mass spectrometry (IDMS)?

- Answer :

- Internal standard preparation : Synthesize a ¹³C/d3-labeled analog with ≥99% isotopic purity to minimize matrix effects .

- Calibration curves : Use weighted linear regression (1/x² weighting) to account for heteroscedasticity in low-concentration ranges .

- Cross-interference checks : Test for deuterium back-exchange in biological matrices (e.g., plasma) by incubating the labeled compound at 37°C for 24 hours and reanalyzing .

Theoretical and Methodological Considerations

Q. How can researchers link studies on this compound to broader pharmacological theories?

- Answer : Frame experiments within the "prodrug activation" conceptual framework. For example:

- Hypothesis testing : Evaluate if deuterium labeling alters the rate-limiting hydrolysis step compared to non-labeled clopidogrel .

- Kinetic modeling : Apply Michaelis-Menten kinetics to compare Vmax/Km ratios for CYP2C19-mediated activation of labeled vs. unlabeled compounds .

Q. What are the limitations of in vitro models for studying this compound’s antiplatelet activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.